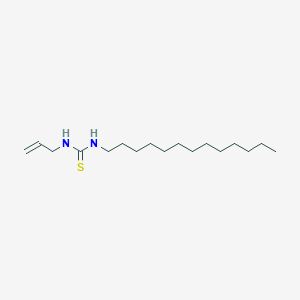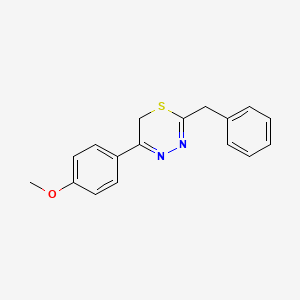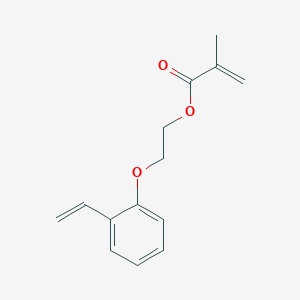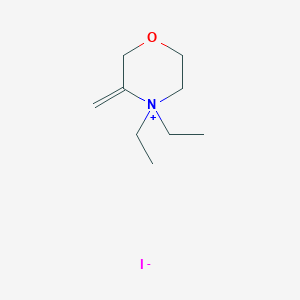methyl}diazenyl]aniline CAS No. 62764-11-8](/img/structure/B14518991.png)
2-[(E)-{[2-(4-Methoxyphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methoxyphenylhydrazine with benzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to diazotization and subsequent coupling with aniline to yield the final azo compound. The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of aniline in an alkaline medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various azo dyes and pigments.
Biology: Studied for its potential as a biological stain and in the development of biosensors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(E)-{[2-(4-Chlorophenyl)hydrazinylidenemethyl}diazenyl]aniline
- 2-[(E)-{[2-(4-Methoxyanilino)methyl]phenol}
- 2-(Anilinomethyl)phenol
Uniqueness
2-(E)-{[2-(4-Methoxyphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
62764-11-8 |
|---|---|
Molecular Formula |
C20H19N5O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)imino-N'-(4-methoxyanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H19N5O/c1-26-17-13-11-16(12-14-17)22-24-20(15-7-3-2-4-8-15)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3 |
InChI Key |
PNNCSAIUIMIMAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)
![(Naphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14518927.png)




![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)
![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)
![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)

![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)

